molecular formula C24H27N5O2S B2886131 Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate CAS No. 1030087-58-1

Methyl 5-({[(4-chlorophenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate

Cat. No. B2886131
CAS RN: 1030087-58-1
M. Wt: 449.57
InChI Key: NBHKNDULRAZLQT-UHFFFAOYSA-N
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Description

The compound contains a benzothiophene ring, which is a type of heterocyclic compound. It also has an ethoxy group (-OCH2CH3), an amide group (-CONH2), and a chlorophenyl group (C6H4Cl). These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the benzothiophene ring and the various functional groups attached to it. The presence of the amide group could lead to the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The benzothiophene ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiophene ring could contribute to its aromaticity and stability. The amide group could influence its solubility and ability to form hydrogen bonds .

Scientific Research Applications

Antiviral Agents

The structural complexity and the presence of multiple functional groups in these compounds make them suitable candidates for antiviral drug synthesis. Indole derivatives, which share structural similarities, have shown antiviral activities against a range of viruses, suggesting a potential research avenue for these compounds as well .

Anti-inflammatory Applications

Compounds with similar structures have been reported to exhibit COX inhibitory activity, indicating their potential use as anti-inflammatory agents. This could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that are more selective and with fewer side effects .

Anticancer Research

The indole scaffold, which is present in many natural and synthetic biologically active compounds, has been associated with anticancer properties. These compounds could be synthesized and screened for their efficacy in inhibiting cancer cell growth, providing a new direction for oncological research .

Antimicrobial Activity

Given the broad spectrum of biological activities exhibited by indole derivatives, including antimicrobial properties, these compounds could be investigated for their effectiveness against various bacterial and fungal pathogens .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors such as its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of the benzothiophene ring and the amide group, which are common features in many biologically active compounds .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-2-31-21-10-8-19(9-11-21)27-22(30)18-32-24-23(25-12-13-26-24)29-16-14-28(15-17-29)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHKNDULRAZLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

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